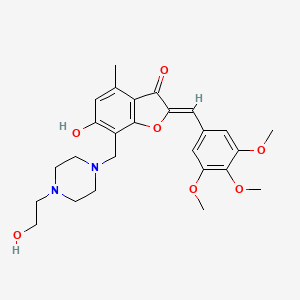
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H32N2O7 and its molecular weight is 484.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, also known as LX5184, is a complex organic compound belonging to the aurone class. Its unique structural features, including a benzofuran core and various functional groups, suggest significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and antibacterial effects.
Chemical Structure and Properties
The molecular formula of this compound is C25H32N2O5 with a molecular weight of 420.53 g/mol. The compound features several functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 420.53 g/mol |
| Structural Features | Benzofuran core |
| Functional Groups | Hydroxyl, methoxy |
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various human cancer cell lines. A study published in Molecules highlighted its ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve the inhibition of specific kinases critical for cancer cell growth and survival .
Enzyme Inhibition
Another significant aspect of this compound is its enzyme inhibition capabilities , particularly against acetylcholinesterase (AChE). AChE plays a crucial role in neurodegenerative diseases such as Alzheimer's. Inhibiting this enzyme can enhance neurotransmitter levels in the brain, potentially offering therapeutic benefits . Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.
Antibacterial Activity
Preliminary findings suggest that this compound may also possess antibacterial properties . It has shown activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections . However, comprehensive studies are necessary to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds similar to this compound:
- Antiproliferative Effects : A 2013 study demonstrated significant antiproliferative activity against various cancer cell lines .
- AChE Inhibition : Research highlighted the potential for AChE inhibition, which could be beneficial in treating neurodegenerative diseases .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases relevant to cancer treatment .
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O7/c1-16-11-19(30)18(15-28-7-5-27(6-8-28)9-10-29)25-23(16)24(31)20(35-25)12-17-13-21(32-2)26(34-4)22(14-17)33-3/h11-14,29-30H,5-10,15H2,1-4H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKILOHRSJBFIEZ-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













